4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
Description
4-(Trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a synthetic carbamate derivative characterized by two key structural motifs:
- A 4-methyl-1,2,3-thiadiazol-5-yl group: This heterocyclic ring system is known for its electron-deficient nature and bioisosteric properties, often contributing to pesticidal or antifungal activity .
- A 4-(trifluoromethyl)benzyl group: The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, making it a common feature in agrochemicals and pharmaceuticals .
This compound is structurally related to systemic plant resistance inducers like tiadinil, which share the 4-methyl-1,2,3-thiadiazol-5-yl moiety . Its synthesis likely involves coupling reactions between activated carbamate intermediates and thiadiazolylamines, analogous to methods using HATU or EDC as coupling reagents .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl N-(4-methylthiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-7-10(21-18-17-7)16-11(19)20-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAIVBDWZDVLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of 4-(trifluoromethyl)benzylamine: This can be achieved through the reaction of 4-(trifluoromethyl)benzyl chloride with ammonia or an amine source.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Coupling reaction: The final step involves coupling the 4-(trifluoromethyl)benzylamine with the thiadiazole derivative under suitable conditions, often using carbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate exhibit promising antimicrobial properties. For example, derivatives of thiadiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death .
Anticancer Potential
Research indicates that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. The incorporation of the trifluoromethyl group enhances lipophilicity and biological activity, making these compounds suitable candidates for further development as anticancer agents. Studies have shown that modifications can lead to increased potency against specific cancer cell lines .
Herbicidal Properties
The unique structure of this compound suggests potential as a herbicide. The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds by improving their ability to penetrate plant tissues and disrupt metabolic processes . This application is particularly relevant in developing new herbicides that are effective against resistant weed species.
Synthetic Routes
The synthesis of this compound can be achieved through various methods including:
- Nucleophilic substitution reactions involving thiadiazole derivatives.
- Coupling reactions where the trifluoromethylbenzyl moiety is combined with thiadiazole under controlled conditions to yield the desired carbamate.
These synthetic strategies are critical for producing the compound in sufficient quantities for research and application purposes .
Case Study 1: Antimicrobial Efficacy
In a study published in ACS Omega, derivatives similar to the target compound were tested against a panel of pathogens. The results indicated that certain modifications led to a significant reduction in Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting enhanced efficacy .
Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer properties of thiadiazole derivatives demonstrated that specific substitutions at the benzyl position resulted in compounds that could inhibit the growth of breast cancer cell lines effectively. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or activation of specific pathways. The thiadiazole ring may also play a role in modulating the compound’s biological activity by interacting with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate with structurally related carbamates and thiadiazole derivatives:
Key Observations :
- Electron-Withdrawing vs.
- Thiadiazole Modifications : The 4-methyl-thiadiazole moiety is conserved in tiadinil and the target compound, suggesting its critical role in bioactivity, possibly by interacting with plant or fungal enzymes .
Physicochemical Properties
However:
- Melting Points: Analogues like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exhibit melting points of 206–208°C, indicating high crystallinity due to nitro and hydroxy groups . The CF₃-substituted compound may display similar thermal stability.
- NMR Profiles : Thiadiazole protons typically resonate at δ 2.5–3.5 ppm for methyl groups, while CF₃-substituted benzyl carbamates show distinct ¹⁹F NMR signals near δ -60 to -70 ppm .
Biological Activity
4-(Trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate (CAS: 338960-84-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by relevant research findings and data.
- Molecular Formula : C₁₂H₁₀F₃N₃O₂S
- Molecular Weight : 317.29 g/mol
- CAS Number : 338960-84-2
- Purity : >90%
Antimicrobial Activity
Research indicates that derivatives of compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other nontuberculous mycobacteria. The activity of this compound against these pathogens is yet to be fully elucidated but is anticipated based on structural analogs.
Cytotoxicity
Cytotoxicity assays reveal that many thiadiazole derivatives show selective toxicity towards cancer cell lines. For example, compounds related to this structure have been tested against various cancer cell lines, including melanoma and breast cancer cells. The results suggest that these compounds can induce apoptosis in cancer cells while sparing normal cells.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Melanoma | TBD | |
| Related Thiadiazole Derivative | MDA-MB-231 (Breast Cancer) | 50 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, hydrazine derivatives with similar functional groups have been evaluated for their inhibition of acetylcholinesterase (AChE). These studies found moderate inhibition levels, suggesting that the compound may also exhibit enzyme inhibitory properties.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Non-covalent Inhibition | 27.04 - 106.75 | |
| Butyrylcholinesterase | Moderate Inhibition | 58.01 - 277.48 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis and found that certain compounds exhibited promising MIC values, indicating potential for further development as antimicrobial agents .
- Cytotoxicity Assessment : In a comparative study involving several synthetic derivatives, the compound showed selective cytotoxicity against melanoma cell lines while maintaining low toxicity against normal cells .
- Enzyme Inhibition Studies : Research focusing on related compounds demonstrated significant inhibition of cholinesterases, which could position these derivatives as candidates for treating neurodegenerative diseases .
Q & A
Q. Q1. What are the critical steps in synthesizing 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves coupling a trifluoromethyl-substituted benzyl alcohol with a 4-methyl-1,2,3-thiadiazol-5-yl carbamate precursor. A typical procedure includes:
- Activation of the carbamate group : Use carbodiimides (e.g., EDC or DCC) in anhydrous DMF or THF to facilitate nucleophilic substitution .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions from the reactive trifluoromethyl group.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is essential due to the compound’s moderate polarity.
Q. Optimization Tips :
Q. Q2. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~ -60 to -65 ppm). ¹H NMR identifies benzyl protons (δ ~4.8–5.2 ppm) and thiadiazole protons (δ ~2.5–3.0 ppm for methyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (expected [M+H]⁺ ~349.05 g/mol).
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the carbamate-thiadiazole linkage .
Advanced Research Questions
Q. Q3. How do crystallographic data resolve contradictions in reported stereochemical configurations of the carbamate group?
Methodological Answer: Discrepancies in stereochemistry arise from flexible carbamate conformers. To address this:
- Crystallographic fragment screening : Soak crystals in heavy-atom solutions (e.g., HgCl₂) to phase high-resolution data (≤1.2 Å) and resolve electron density maps .
- SHELX refinement : Use anisotropic displacement parameters to model torsional flexibility in the benzyl-thiadiazole bond .
- Validation : Cross-check with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond lengths .
Q. Q4. What strategies improve the compound’s aqueous solubility for in vitro bioassays without altering bioactivity?
Methodological Answer:
- Co-solvent systems : Use DMSO:PBS (10–20% v/v) to maintain solubility while avoiding precipitation .
- Prodrug derivatization : Introduce a hydrolyzable ester at the benzyl position (e.g., acetate or phosphate), which cleaves in physiological conditions .
- Micellar encapsulation : Formulate with poloxamers (e.g., Pluronic F-68) at 0.1% w/v to enhance dispersion .
Q. Q5. How does the trifluoromethyl group influence enzymatic inhibition kinetics in target proteins?
Methodological Answer:
- Enzyme kinetics assays : Perform Michaelis-Menten analysis with varying substrate concentrations (0.1–10× Km) to calculate Ki values. The trifluoromethyl group enhances binding via hydrophobic interactions and fluorine-mediated hydrogen bonding .
- Molecular docking : Use AutoDock Vina to simulate binding poses, highlighting CF₃ interactions with catalytic residues (e.g., in cytochrome P450 enzymes) .
- Thermodynamic profiling : ITC (Isothermal Titration Calorimetry) quantifies ΔG and ΔH changes, revealing entropy-driven binding from the rigid thiadiazole ring .
Q. Q6. What are the stability challenges under ambient storage, and how are they mitigated?
Methodological Answer:
- Degradation pathways : Hydrolysis of the carbamate group occurs at >60% humidity.
- Stabilization methods :
- Analytical monitoring : Regular HPLC-UV analysis (λ = 254 nm) detects degradation products (retention time shifts ≥0.5 min) .
Data Contradiction Analysis
Q. Q7. Conflicting reports exist on the compound’s fluorescence properties. How can this be resolved experimentally?
Methodological Answer:
- Fluorescence spectroscopy : Measure emission spectra (λex = 280 nm, λem = 300–500 nm) in solvents of varying polarity (e.g., cyclohexane vs. ethanol). The thiadiazole ring’s electron-withdrawing nature may quench fluorescence in polar media .
- Quantum yield calculation : Compare with reference fluorophores (e.g., quinine sulfate) to quantify discrepancies .
- Structural analogs : Synthesize derivatives without the trifluoromethyl group to isolate fluorescence contributions from the thiadiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
